molecular formula C13H28O2 B13795974 Undecane, 1,1-dimethoxy- CAS No. 52517-67-6

Undecane, 1,1-dimethoxy-

Cat. No.: B13795974
CAS No.: 52517-67-6
M. Wt: 216.36 g/mol
InChI Key: FBJUQTUWWCVIDH-UHFFFAOYSA-N
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Description

Undecanal dimethyl acetal, also known as undecane, 1,1-dimethoxy-, is an organic compound with the molecular formula C₁₃H₂₈O₂. It is a derivative of undecanal, where the aldehyde group is protected by forming an acetal with methanol. This compound is used in various chemical processes and has applications in different fields, including organic synthesis and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecanal dimethyl acetal can be synthesized from undecanal through a process called acetalization. This involves the reaction of undecanal with methanol in the presence of an acid catalyst. Common catalysts include Brønsted acids like hydrochloric acid or sulfuric acid, and Lewis acids such as boron trifluoride. The reaction typically requires a dehydrating agent to remove water and drive the equilibrium towards the formation of the acetal .

Industrial Production Methods

In industrial settings, the production of undecanal dimethyl acetal often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate advanced catalysts and optimized reaction conditions to maximize yield and purity. Industrial methods focus on scalability and cost-effectiveness while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

Undecanal dimethyl acetal primarily undergoes nucleophilic addition reactions due to the presence of the acetal functional group. It can also participate in hydrolysis reactions under acidic conditions to revert to the original aldehyde, undecanal .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Undecanal dimethyl acetal is used in various scientific research applications:

Mechanism of Action

The mechanism of action of undecanal dimethyl acetal involves the protection of the aldehyde group through acetal formation. This protection prevents the aldehyde from participating in unwanted side reactions during synthetic processes. The acetal group can be selectively removed under acidic conditions, regenerating the aldehyde for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Undecanal dimethyl acetal is unique due to its specific chain length and the stability provided by the acetal group. This stability makes it particularly useful as a protecting group in organic synthesis, allowing for selective reactions and easy deprotection under controlled conditions .

Properties

CAS No.

52517-67-6

Molecular Formula

C13H28O2

Molecular Weight

216.36 g/mol

IUPAC Name

1,1-dimethoxyundecane

InChI

InChI=1S/C13H28O2/c1-4-5-6-7-8-9-10-11-12-13(14-2)15-3/h13H,4-12H2,1-3H3

InChI Key

FBJUQTUWWCVIDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(OC)OC

Origin of Product

United States

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